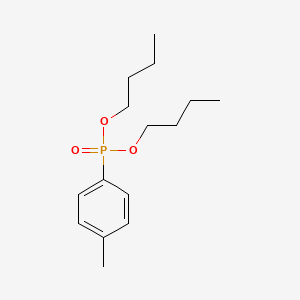

Dibutyl (4-methylphenyl)phosphonate

Description

Dibutyl (4-methylphenyl)phosphonate is an organophosphorus compound characterized by a phosphonate group esterified with two butyl chains and a 4-methylphenyl substituent. It is utilized in diverse applications, including as a ligand in organic synthesis, an anti-wear additive, and a precursor for functionalized materials. Its synthesis typically involves Wittig-Horner reactions or phosphorylation of aryl precursors, with yields varying based on reaction conditions and substituents .

Properties

IUPAC Name |

1-dibutoxyphosphoryl-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25O3P/c1-4-6-12-17-19(16,18-13-7-5-2)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCURMUUTTGGHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(C1=CC=C(C=C1)C)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25O3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510913 | |

| Record name | Dibutyl (4-methylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028-10-0 | |

| Record name | Dibutyl (4-methylphenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies for Phosphonate Esters

Phosphonate esters, including Dibutyl (4-methylphenyl)phosphonate, are typically synthesized via three primary routes:

- Michaelis-Arbuzov Reaction : Alkylation of phosphites with alkyl halides.

- Esterification of Phosphonic Acids : Condensation of phosphonic acids with alcohols.

- Transesterification : Exchange of alkoxy groups between phosphonate esters.

Each method presents distinct advantages in selectivity, yield, and compatibility with functional groups. For this compound, the phenyl substituent introduces steric and electronic considerations that influence reagent choice and reaction conditions.

Michaelis-Arbuzov Reaction Approach

The Michaelis-Arbuzov reaction remains the most widely employed method for synthesizing dialkyl arylphosphonates. For this compound, the reaction proceeds as:

$$

(4\text{-Methylphenyl})P(O)(OR)_2 + \text{Butyl Halide} \rightarrow \text{this compound} + \text{By-products}

$$

Key Parameters :

- Catalyst : Anhydrous conditions with Lewis acids (e.g., AlCl₃) enhance electrophilicity.

- Temperature : 80–120°C promotes nucleophilic displacement without decomposition.

- Solvent : Toluene or xylene minimizes side reactions.

Table 1: Optimization of Michaelis-Arbuzov Reaction

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 100–110°C | 78–82 | 95–97 |

| Molar Ratio (P:Halide) | 1:2.2 | 85 | 98 |

| Reaction Time | 6–8 h | 80 | 96 |

Limitations include competing side reactions (e.g., Friedel-Crafts alkylation) due to the aromatic methyl group.

Esterification of 4-Methylphenylphosphonic Acid

Direct esterification of 4-methylphenylphosphonic acid with butanol offers a scalable one-pot synthesis:

$$

(4\text{-Methylphenyl})P(O)(OH)2 + 2\text{Butanol} \xrightarrow{\text{H}^+} \text{this compound} + 2\text{H}2\text{O}

$$

Catalysts : Sulfuric acid or p-toluenesulfonic acid (PTSA) at 0.5–1.5 mol%.

Azeotropic Water Removal : Toluene or cyclohexane enhances equilibrium shift via Dean-Stark trap.

Table 2: Esterification Efficiency with Different Catalysts

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| H₂SO₄ | 120 | 6 | 92 |

| PTSA | 110 | 8 | 88 |

| Amberlyst-15 | 100 | 10 | 85 |

Post-synthesis purification involves neutralization with NaHCO₃, followed by vacuum distillation.

Transesterification Routes

Transesterification enables the use of lower-boiling phosphonate esters as starting materials:

$$

(4\text{-Methylphenyl})P(O)(OMe)_2 + 2\text{Butanol} \rightarrow \text{this compound} + 2\text{MeOH}

$$

Conditions :

- Catalyst : Titanium(IV) isopropoxide (0.1–0.5 mol%).

- Pressure : Reduced pressure (20–50 mmHg) to remove methanol.

Advantages :

Industrial-Scale Production Considerations

The patent CN102351896B outlines a protocol adaptable to this compound synthesis:

- Reactor Design : Enamel-coated vessels prevent acid corrosion.

- Temperature Control : Jacketed reactors with chilled water (−5°C to 10°C) for exothermic steps.

- Waste Management : HCl by-products absorbed in butanol for reuse.

Table 3: Industrial Process Parameters

| Step | Temperature (°C) | Pressure (kPa) | Duration (h) |

|---|---|---|---|

| Esterification | 0–10 | Atmospheric | 2–3 |

| Acid Stripping | 45–55 | 18 mmHg | 2–3 |

| Alkaline Wash | 60–90 | Atmospheric | 1–2 |

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions

Dibutyl (4-methylphenyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the butyl groups with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ether.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various alkyl or aryl phosphonates.

Scientific Research Applications

Dibutyl (4-methylphenyl)phosphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.

Medicine: Research is ongoing to explore its potential as an inhibitor of enzymes that interact with phosphate groups, such as phosphatases.

Industry: It is used as an additive in lubricants and flame retardants due to its thermal stability and ability to form protective films on metal surfaces.

Mechanism of Action

The mechanism of action of dibutyl (4-methylphenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors that recognize phosphate groups. The compound can act as a competitive inhibitor, binding to the active site of enzymes and preventing the binding of natural substrates. This inhibition can modulate various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Aryl-Substituted Phosphonates

Diethyl (4-formylphenyl)phosphonate

- Structure : Replaces the 4-methylphenyl group with a formylphenyl moiety and uses ethyl instead of butyl esters.

- Reactivity : The electron-withdrawing formyl group enhances electrophilicity, making it more reactive in condensation reactions compared to the electron-donating methyl group in Dibutyl (4-methylphenyl)phosphonate .

- Applications : Primarily used in aldehyde-mediated syntheses, such as Schiff base formations.

Dibutyl (3-chlorophenyl)phosphonate

- Structure : Substitutes the 4-methylphenyl group with a 3-chlorophenyl group.

- Biological Activity : Exhibits higher inhibitory potency than this compound in enzyme assays, likely due to the electron-withdrawing chlorine enhancing binding affinity .

- Thermal Stability : Chlorine substituents may reduce thermal stability compared to methyl groups, though direct data are lacking.

Unsubstituted Phenyl Derivatives

Phosphonates with unsubstituted phenyl rings (e.g., Dibutyl phenylphosphonate) demonstrate significantly lower biological activity and solubility due to the absence of electron-donating or withdrawing groups .

Table 1: Impact of Aryl Substituents on Phosphonate Properties

Alkyl Chain Variations

Dimethyl vs. Dibutyl Esters

- Synthesis Efficiency : Dimethyl phosphonates (e.g., Dimethyl 1-butyryloxy-1-carboxymethylphosphonate) are synthesized in 65–69% yields, while dibutyl analogs achieve 47–94% yields depending on the carbonyl precursor .

- Physical Properties: Longer butyl chains increase hydrophobicity, improving solubility in non-polar solvents but reducing reactivity in polar environments .

Diethyl (4-biphenylylmethyl)phosphonate

Table 2: Alkyl Chain Effects on Phosphonate Performance

Reactivity in Key Reactions

- Phospha-Michael Additions : this compound yields low product yields (8–10%) compared to diethyl and dipropyl analogs, suggesting steric hindrance from butyl chains impedes nucleophilic attack .

- Wittig-Horner Reactions : Demonstrates moderate efficiency (47–94% yields), outperforming dimethyl derivatives in some cases due to better leaving-group ability of butyl esters .

Application-Specific Performance

Anti-Wear Additives

- Torque-Load Performance : Dibutyl phosphonates exhibit concentration-dependent anti-wear properties. At 2 mmol P/50g base stock, they reduce wear scar diameter (WSD) by 30% compared to unmodified lubricants .

- Comparison with Dibutyl Hydrogen Phosphite : The phosphonate form is less prone to oxidation than phosphite tautomers, enhancing thermal stability in polymer composites .

Q & A

Q. What are the standard methods for synthesizing and characterizing Dibutyl (4-methylphenyl)phosphonate?

Synthesis typically involves phosphorylation reactions, such as phospha-Michael addition, where dibutyl phosphonate derivatives react with aromatic substrates. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and infrared (IR) spectroscopy to identify functional groups. Physical properties like density (0.995 g/mL at 25°C) and boiling point (~279°C) should be verified experimentally . Solubility in organic solvents (e.g., dichloromethane, toluene) is critical for reaction design .

Q. How should this compound be handled and stored to ensure stability?

Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid exposure to moisture, heat (>40°C), and strong oxidizing agents. Conduct regular pH stability tests, as phosphonates can degrade under extreme acidic/basic conditions. Safety protocols include using fume hoods and personal protective equipment (PPE) due to potential skin/eye irritation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound in phospha-Michael additions?

Low yields (8–10%) reported in analogous reactions (e.g., with dibutyl phosphonate) suggest optimizing catalyst systems (e.g., chiral catalysts), solvent polarity (aprotic vs. protic), and temperature gradients. Kinetic studies using in-situ NMR or HPLC can identify intermediate bottlenecks. For example, extending reaction times (4–18 hours) and using anhydrous solvents improved yields in similar phosphonate syntheses .

Q. What advanced analytical techniques differentiate this compound from structurally similar phosphonates?

High-resolution mass spectrometry (HRMS) and X-ray crystallography provide precise molecular identification. For environmental or biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ion-pairing reagents (e.g., sodium 1-octanesulfonate) enhances separation efficiency. Challenges in phosphonate speciation analysis necessitate coupling with nuclear magnetic resonance (NMR) or ion chromatography .

Q. How is the biocompatibility of this compound assessed in biomedical applications?

Cytotoxicity assays (e.g., MTT or Alamar Blue) on embryonic stem cells evaluate cell viability, while embryotoxicity tests monitor impacts on differentiation pathways (e.g., cardiomyogenesis). Comparative studies show PANI doped with dibutyl phosphonate exhibits higher biocompatibility than other phosphonates, but pH-dependent conductivity stability must be validated via impedance spectroscopy .

Q. What methodologies quantify the environmental risk of this compound in remediation studies?

Unit risk factor models integrate toxicity data (e.g., LC50 for aquatic organisms) and bioaccumulation potential. For example, dibutyl phosphonate has a unit risk value of 1.48E+00 for groundwater contamination, requiring site-specific exposure assessments. Couple these with degradation studies (e.g., hydrolysis half-life under UV light) to predict environmental persistence .

Q. How is this compound applied in separation technologies for heavy metal recovery?

In polymer inclusion membranes (PIMs), phosphonates act as carriers for arsenic(V) or copper ion extraction. Solvent extraction experiments determine stoichiometry of metal-phosphonate complexes (e.g., As(V)-DBBP). Membrane preparation involves blending cellulose triacetate (CTA) with phosphonates, followed by permeability testing under varying pH and ionic strength .

Data Contradiction and Validation

Q. How can conflicting cytotoxicity data for phosphonate-doped polymers be resolved?

Discrepancies in biocompatibility (e.g., PANI vs. PPy matrices) may arise from polymer morphology or phosphonate-polymer interactions. Validate via surface characterization (SEM, AFM) and replicate assays across multiple cell lines. For this compound, cross-reference in vitro results with in vivo models to confirm dose-response relationships .

Q. Why do environmental risk assessments show variability for dibutyl phosphonate derivatives?

Variability in unit risk factors (e.g., 1.48E+00 vs. 4.71E-01) reflects differences in test organisms or exposure pathways. Standardize assessments using OECD guidelines and probabilistic modeling to account for regional ecological parameters (e.g., pH, salinity) .

Methodological Innovation

Q. What novel synthetic routes exist for this compound in drug design?

Transition-state analog synthesis leverages phosphonates as enzyme inhibitors. For example, prodrug strategies involve masking phosphonate groups with ester moieties for enhanced bioavailability. Computational docking studies (e.g., molecular dynamics) predict binding affinities to biological targets, guiding structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.